2-Phenoxyethyl (benzyloxy)acetate
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Overview
Description
2-Phenoxyethyl (benzyloxy)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a phenoxy group and a benzyloxy group attached to an acetate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl (benzyloxy)acetate can be achieved through esterification reactions. One common method involves the reaction of 2-phenoxyethanol with benzyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl (benzyloxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
2-Phenoxyethyl (benzyloxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl (benzyloxy)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethyl acetate: Similar structure but lacks the benzyloxy group.
Benzyl acetate: Contains a benzyl group but lacks the phenoxyethyl moiety.
Phenoxyacetic acid: Contains a phenoxy group but lacks the ester linkage.
Uniqueness
2-Phenoxyethyl (benzyloxy)acetate is unique due to the presence of both phenoxy and benzyloxy groups, which confer distinct chemical and physical properties. This combination of functional groups makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
60359-64-0 |
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Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
2-phenoxyethyl 2-phenylmethoxyacetate |
InChI |
InChI=1S/C17H18O4/c18-17(14-19-13-15-7-3-1-4-8-15)21-12-11-20-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
IAFFPFSHJAOKIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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